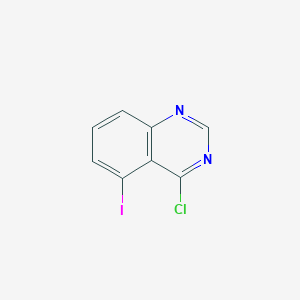

4-クロロ-5-ヨードキナゾリン

概要

説明

4-Chloro-5-iodoquinazoline is a chemical compound with the molecular formula C8H4ClIN2 and a molecular weight of 290.49 . It is used as an intermediate in the synthesis of Lapatinib , a drug used to treat certain types of cancer.

Synthesis Analysis

Quinazolines, including 4-Chloro-5-iodoquinazoline, can be synthesized using various methods. One common method involves the reaction of aromatic aldehyde and anthranilic acid . Other methods include metal-free and solvent-free conditions, which are more environmentally friendly . The synthesis of quinazoline can also be achieved under different conditions like metal catalysts, reagents, solvent-free and under microwave radiation through nucleophilic substitution reaction, condensation, aromatization, etc .Molecular Structure Analysis

The molecular structure of 4-Chloro-5-iodoquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 of the structure . It also contains a chlorine atom at position 4 and an iodine atom at position 5 .Chemical Reactions Analysis

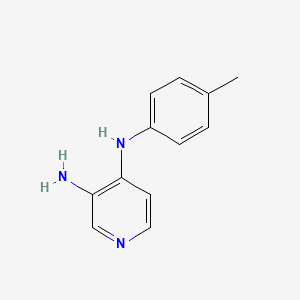

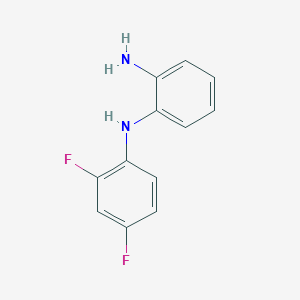

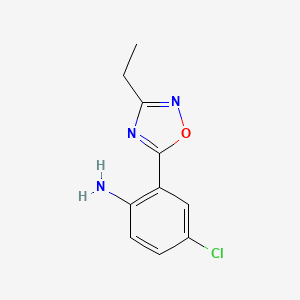

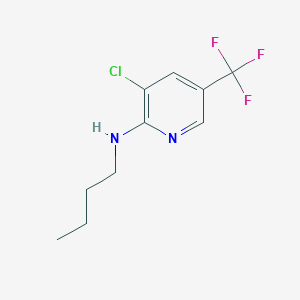

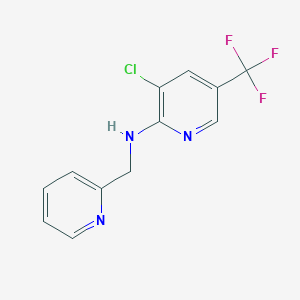

4-Chloro-5-iodoquinazoline can undergo various chemical reactions. For instance, it can be used in N-arylation reactions to produce novel 4-anilinoquinazolines, which are potential anticancer agents .Physical and Chemical Properties Analysis

4-Chloro-5-iodoquinazoline is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature . .科学的研究の応用

抗腫瘍剤

4-クロロ-5-ヨードキナゾリン誘導体は、潜在的な抗腫瘍剤として広く研究されています。これらは、血小板由来成長因子受容体ベータ(PDGFR-β)、血管内皮成長因子受容体(VEGFR-2)、上皮成長因子受容体(EGFR)など、悪性腫瘍によって発現される受容体型チロシンキナーゼ(RTK)を阻害することが知られています。 これらの阻害作用は、癌治療の研究において貴重なものです .

PI3K-AKT経路阻害

もう1つの重要な用途は、PI3K-AKT経路の阻害です。この経路の変異および異常な活性化は、しばしば腫瘍発生、進行、および予後の悪化の主要な要因として同定されます。 4-クロロ-5-ヨードキナゾリン誘導体は、この経路を妨げる可能性について研究されており、癌に対する新しい治療戦略につながる可能性があります .

多置換誘導体の合成

4-クロロ-5-ヨードキナゾリン上のハロゲン原子は、クロスカップリング反応の主要な候補となります。 これらの反応は、新規の多置換誘導体を合成するために使用され、これらは医薬品化学および創薬においてさまざまな用途を持つ可能性があります .

作用機序

Target of Action

The primary targets of 4-Chloro-5-iodoquinazoline are receptor tyrosine kinases (RTKs) expressed by malignant tumors, including platelet-derived growth factor receptor beta (PDGFR-β), vessel epidermal growth factor receptor (VEGFR-2), and epidermal growth factor receptor (EGFR) . These receptors play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival .

Mode of Action

4-Chloro-5-iodoquinazoline interacts with its targets, the RTKs, by inhibiting their activity . This inhibition disrupts the normal signaling pathways of the cell, leading to changes in cellular functions such as growth and proliferation .

Biochemical Pathways

The inhibition of RTKs by 4-Chloro-5-iodoquinazoline affects the phosphatidylinositol 3-kinase (PI3K) signaling pathway . This pathway is crucial for various cellular physiological processes, including cell growth, proliferation, survival, and metabolism . Disruption of this pathway can lead to tumorigenesis, progression, and poor prognosis .

Result of Action

The molecular and cellular effects of 4-Chloro-5-iodoquinazoline’s action include the inhibition of cell growth and proliferation due to the disruption of the PI3K signaling pathway . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Safety and Hazards

生化学分析

Biochemical Properties

4-Chloro-5-iodoquinazoline plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with several key enzymes and proteins, including receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These interactions are crucial as they can inhibit the signaling pathways that promote cell proliferation and survival, making 4-Chloro-5-iodoquinazoline a potential anticancer agent .

Cellular Effects

The effects of 4-Chloro-5-iodoquinazoline on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Chloro-5-iodoquinazoline has been observed to induce apoptosis in cancer cells by disrupting the function of receptor tyrosine kinases, leading to the inhibition of downstream signaling pathways such as the PI3K/AKT and MAPK pathways . Additionally, it can alter gene expression profiles, resulting in the suppression of oncogenes and the activation of tumor suppressor genes.

Molecular Mechanism

At the molecular level, 4-Chloro-5-iodoquinazoline exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can prevent the phosphorylation of key proteins involved in cell signaling, thereby blocking the transmission of growth signals. Furthermore, 4-Chloro-5-iodoquinazoline can induce conformational changes in proteins, leading to their inactivation or degradation . These molecular interactions highlight the compound’s potential as a therapeutic agent in targeting specific biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-5-iodoquinazoline have been studied over various time frames to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under controlled conditions, with minimal degradation over time. Prolonged exposure to 4-Chloro-5-iodoquinazoline can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These findings underscore the importance of monitoring the temporal dynamics of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of 4-Chloro-5-iodoquinazoline vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, 4-Chloro-5-iodoquinazoline can induce adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the need for careful optimization of dosing regimens to maximize therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

4-Chloro-5-iodoquinazoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, which may influence the overall pharmacokinetic and pharmacodynamic profiles of 4-Chloro-5-iodoquinazoline. Understanding these pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of 4-Chloro-5-iodoquinazoline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a key role in its cellular uptake and efflux . Additionally, 4-Chloro-5-iodoquinazoline can bind to plasma proteins, affecting its distribution and bioavailability in tissues. These interactions determine the compound’s localization and accumulation in target tissues, influencing its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of 4-Chloro-5-iodoquinazoline is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . The presence of specific targeting signals and post-translational modifications can direct 4-Chloro-5-iodoquinazoline to particular organelles, where it can exert its effects on cellular processes. For example, its localization in the nucleus allows it to interact with nuclear receptors and transcription factors, modulating gene expression and cellular responses.

特性

IUPAC Name |

4-chloro-5-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2/c9-8-7-5(10)2-1-3-6(7)11-4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVZXUXXHZSCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652954 | |

| Record name | 4-Chloro-5-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-13-9 | |

| Record name | 4-Chloro-5-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

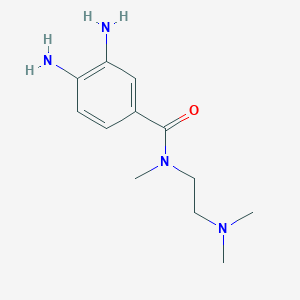

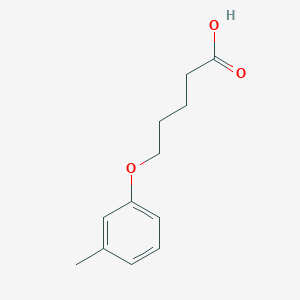

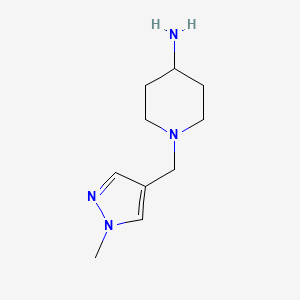

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Methylamino)ethoxy]benzonitrile](/img/structure/B1415052.png)

![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]furan-2-carboxylic acid](/img/structure/B1415060.png)

![3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile](/img/structure/B1415065.png)